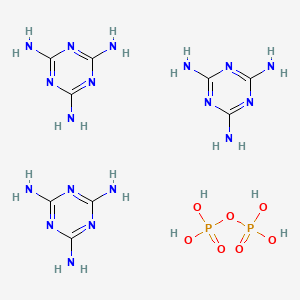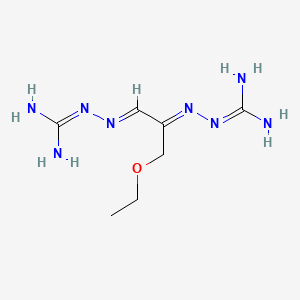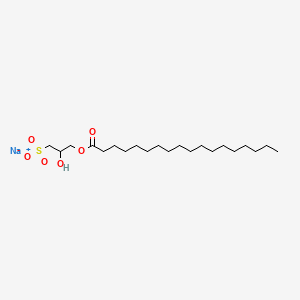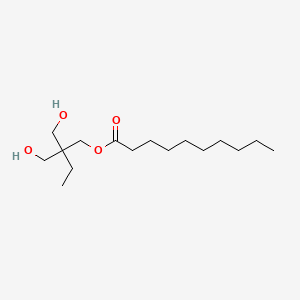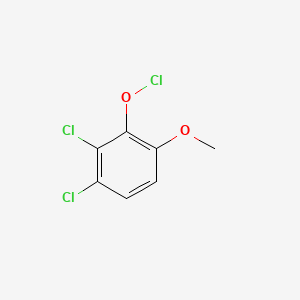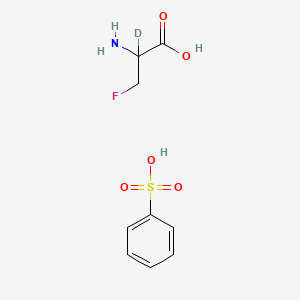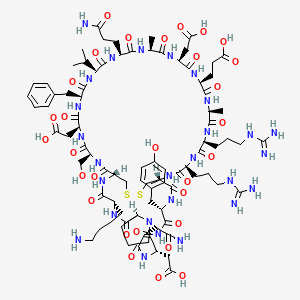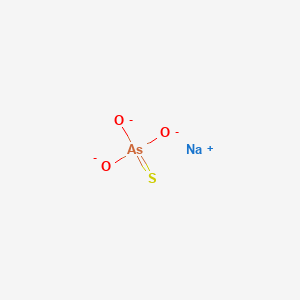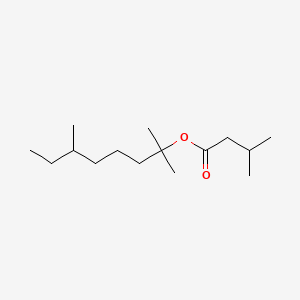
1,1,5-Trimethylheptyl isovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El isovalerato de 1,1,5-trimetilheptilo, también conocido por su nombre IUPAC 3-metilbutanoato de 2,6-dimetil-octan-2-ilo, es un compuesto orgánico con la fórmula molecular C15H30O2 y un peso molecular de 242.3975 g/mol . Se clasifica como un compuesto orgánico heterocíclico y es conocido por sus aplicaciones en diversos campos de investigación científica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de isovalerato de 1,1,5-trimetilheptilo generalmente implica la esterificación del ácido 3-metilbutanoico con 2,6-dimetil-octan-2-ol. La reacción suele estar catalizada por un ácido como el ácido sulfúrico o el ácido p-toluensulfónico. Las condiciones de reacción a menudo incluyen el reflujo de los reactivos en un disolvente orgánico como el tolueno o el diclorometano para facilitar el proceso de esterificación .
Métodos de producción industrial
En entornos industriales, la producción de isovalerato de 1,1,5-trimetilheptilo puede implicar reactores de flujo continuo para optimizar la eficiencia y el rendimiento de la reacción. El uso de reactivos y catalizadores de alta pureza, junto con condiciones controladas de temperatura y presión, asegura la producción consistente del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
El isovalerato de 1,1,5-trimetilheptilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo éster con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden usar nucleófilos como aminas o alcóxidos en condiciones básicas.
Principales productos formados
Oxidación: Ácido 3-metilbutanoico o 2,6-dimetil-octan-2-ona.
Reducción: 2,6-dimetil-octan-2-ol.
Sustitución: Diversos ésteres o amidas sustituidos.
Aplicaciones Científicas De Investigación
El isovalerato de 1,1,5-trimetilheptilo tiene diversas aplicaciones en investigación científica, incluyendo:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.
Biología: Se estudia por sus posibles efectos en las comunidades microbianas y las vías metabólicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la formulación de fragancias, sabores y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del isovalerato de 1,1,5-trimetilheptilo implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en los sistemas biológicos, puede interactuar con enzimas involucradas en el metabolismo de los ácidos grasos, influyendo en los procesos metabólicos. El grupo éster puede sufrir hidrólisis para liberar el alcohol y el ácido correspondientes, que luego pueden participar en diversas reacciones bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
- Valerato de 1,1,5-trimetilheptilo
- Isobutirato de 1,1,5-trimetilheptilo
- Acetato de 2,6-dimetil-octan-2-ilo
Unicidad
El isovalerato de 1,1,5-trimetilheptilo es único debido a su estructura específica de éster, que le confiere propiedades fisicoquímicas distintivas como el punto de ebullición, la densidad y la reactividad. En comparación con compuestos similares, puede exhibir diferentes solubilidad, volatilidad e interacción con sistemas biológicos .
Propiedades
Número CAS |
96846-72-9 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
2,6-dimethyloctan-2-yl 3-methylbutanoate |
InChI |
InChI=1S/C15H30O2/c1-7-13(4)9-8-10-15(5,6)17-14(16)11-12(2)3/h12-13H,7-11H2,1-6H3 |
Clave InChI |
ZUDNDYNFMGZVBR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC(C)(C)OC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



